Ganglefene

Analgesia Neural Blockade Radiculopathy

Researchers studying autonomic-cardiac signaling face a critical gap: pure ganglionic blockers (e.g., hexamethonium) or standalone vasodilators (e.g., dipyridamole) cannot interrogate both pathways simultaneously. Ganglefene uniquely combines nAChR ganglionic blockade with direct coronary vasodilation and local anesthetic activity. • Enables dual-pathway dissection in isolated heart & in vivo ischemia models • Validated in non-opioid analgesic studies (72.9% vs. 57.9% response, p<0.05) • Distinct developmental neurotoxicity profile for cholinergic imprinting research Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C20H33NO3
Molecular Weight 335.5 g/mol
CAS No. 299-61-6
Cat. No. B1205311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanglefene
CAS299-61-6
Synonyms3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate
ganglefen
ganglefene
ganglerone
ganglerone citrate (1:1)
ganglerone hydrochloride
Molecular FormulaC20H33NO3
Molecular Weight335.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C
InChIInChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3
InChIKeyGRALFSQRIBJAHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ganglefene (CAS 299-61-6) for Coronary Vasodilation and Ganglionic Blockade Research Applications


Ganglefene (CAS 299-61-6, molecular formula C₂₀H₃₃NO₃, molecular weight 335.48 g/mol) is a synthetic coronary vasodilator and ganglionic blocker of the anticholinergic class [1]. It acts as an antagonist at nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia, inhibiting neurotransmission in both sympathetic and parasympathetic systems, which results in vasodilation, reduced peripheral vascular resistance, and antispasmodic effects [2]. Originally developed and studied in the Soviet Union for angina pectoris prophylaxis, ganglefene also exhibits local anesthetic and antiulcer activities [3]. The compound is available as the free base or as the hydrochloride salt (CAS 1510-29-8) and is supplied primarily as a research-grade chemical for in vivo and in vitro pharmacological investigations [1].

1
Integrated cardiovascular-autonomic pathway studies
2
nAChR-mediated developmental neurotoxicology models
3
Non-opioid neural blockade and analgesic research

Why Generic Substitution of Ganglefene with Other Coronary Vasodilators or Ganglionic Blockers is Not Scientifically Justified


Generic substitution within the coronary vasodilator or ganglionic blocker classes is unsupported due to fundamental differences in molecular pharmacology, therapeutic index, and tissue-specific effect profiles. Ganglefene is a unique dual-action agent combining nAChR ganglionic blockade with direct smooth muscle relaxation and local anesthetic properties [1]. Unlike pure ganglionic blockers such as hexamethonium or pempidine, which non-selectively inhibit both sympathetic and parasympathetic transmission with pronounced orthostatic hypotension, ganglefene's additional coronary vasodilator activity and antispasmodic effects confer a distinct functional profile that cannot be recapitulated by alternative nAChR antagonists [2]. Conversely, ganglefene differs from nitrate-based coronary vasodilators (e.g., nitroglycerin) and adenosine-modulating agents (e.g., dipyridamole) in its primary mechanism of action, which targets neuronal nicotinic receptors rather than nitric oxide signaling or adenosine reuptake. These mechanistic divergences translate into non-interchangeable in vivo efficacy and safety outcomes, as evidenced by direct clinical comparisons [3].

This Compound
Ganglefene: dual coronary vasodilator and nAChR ganglionic blocker with local anesthetic properties
Alternative Class
Monofunctional comparators (e.g., hexamethonium, dipyridamole) lack polypharmacology; mechanism mismatch may shift model-response context
Profile Distinct physicochemical properties (MW, density, boiling point) versus lower-weight ganglionic blockers may require protocol adjustments
Model Unique prenatal nAChR modulation phenotype not reported with hexamethonium or mecamylamine; developmental endpoint context may not transfer

Quantitative Evidence Differentiating Ganglefene from Comparator Compounds: A Procurement-Focused Analysis


Superior Clinical Response Rate in Radicular Pain Syndromes: Ganglefene vs. Procaine-Based Control

In a clinical study of 107 patients with lumbar osteochondrosis radicular syndromes, epidural ganglefene infusion (2 mL of 1.5% solution in 20 mL saline) demonstrated a significantly higher early response rate (72.9% of patients showing positive effect at 24 hours) and final response rate (90.6% after full course) compared to a control group receiving epidural procaine, vitamin B12, lidase, and steroid hormones (57.9% at 24 hours and 76.9% after full course, p < 0.05) [1]. This direct head-to-head comparison establishes ganglefene's superior efficacy in this non-cardiovascular indication, differentiating it from conventional local anesthetic-based epidural regimens.

Radicular Pain Response
Head-to-head
72.9% vs 57.9% early response (p
Reported endpoint-response context versus procaine-based regimen
Epidural infusion; 107-patient study; 1987 trial context
Developmental nAChR Toxicity
Class-level
Adult offspring sexual dysfunction
Supports fetal nAChR programming studies; not observed with hexamethonium or mecamylamine
Prenatal rat model; data to verify for quantitative comparisons
Physicochemical Profile
Cross-study
MW: 335.48 g/mol; Density: 0.982 g/cm³
Distinct from pempidine (MW 155.28); supports formulation and analytical method differentiation
Standard database values; contextual validation recommended
Polypharmacology
Class-level
Vasodilator + ganglionic blocker + anesthetic
Qualitatively distinct mechanism set absent in monofunctional comparators
Based on functional classification; requires target-specific validation
Analgesia Neural Blockade Radiculopathy

Unique Prenatal nAChR Modulation Leading to Adult Offspring Sexual Dysfunction: A Pharmacological Signature Absent in Other Ganglionic Blockers

Prenatal administration of ganglefene to pregnant rats induces long-lasting alterations in sexual behavior in adult male offspring, a phenotype characterized by quantitative changes in copulatory activity and qualitative disruptions in sexual motivation [1]. This developmental effect is specifically attributed to modulation of the fetal n-cholinergic system and is not observed with other ganglionic blockers such as hexamethonium or mecamylamine at comparable doses, which lack this delayed neurobehavioral toxicity profile [2]. The evidence establishes ganglefene as a tool compound for investigating cholinergic imprinting during critical developmental windows, a property not shared by alternative nAChR antagonists.

Developmental nAChR Toxicity
Class-level
Adult offspring sexual dysfunction
Supports fetal nAChR programming studies; not observed with hexamethonium or mecamylamine
Prenatal rat model; data to verify for quantitative comparisons
Developmental Neurotoxicology nAChR Antagonism Reproductive Pharmacology

Physicochemical Differentiation: Ganglefene Exhibits Higher Density and Distinct Molecular Weight Relative to Common Ganglionic Blockers

Ganglefene (C₂₀H₃₃NO₃, MW 335.48 g/mol, density 0.982 g/cm³, boiling point 423.5 °C at 760 mmHg) presents a markedly different physicochemical profile compared to prototypical ganglionic blockers . For instance, pempidine (C₁₀H₂₁N, MW 155.28 g/mol, density 0.858 g/cm³, boiling point 187–188 °C) is a smaller, more volatile liquid [1]. These differences in molecular weight, density, and boiling point have direct implications for formulation strategies, analytical method development, and in vivo pharmacokinetic modeling, making ganglefene non-substitutable in research protocols optimized for its specific physicochemical properties.

Physicochemical Profile
Cross-study
MW: 335.48 g/mol; Density: 0.982 g/cm³
Distinct from pempidine (MW 155.28); supports formulation and analytical method differentiation
Standard database values; contextual validation recommended
Physicochemical Characterization Formulation Development Analytical Reference

Dual Coronary Vasodilator and Ganglionic Blocker Activity Distinguishes Ganglefene from Monofunctional Comparators

Ganglefene is explicitly classified as both a coronary vasodilator and an n-cholinergic ganglionic blocker, a dual pharmacological profile not shared by most comparator agents [1]. In contrast, hexamethonium is a pure ganglionic blocker without direct coronary vasodilator activity, while dipyridamole is a coronary vasodilator (via adenosine reuptake inhibition) that lacks ganglionic blocking properties [2]. This functional divergence is evident in ganglefene's distinct therapeutic applications, which include angina prophylaxis (coronary indication) alongside gastrointestinal and biliary spasmolysis (anticholinergic/antispasmodic indication), whereas hexamethonium is primarily used experimentally for autonomic blockade and dipyridamole for antiplatelet and coronary vasodilation [3]. The dual activity of ganglefene makes it a unique tool for studying the interplay between coronary vascular tone and autonomic ganglionic transmission, a research question inaccessible with monofunctional comparators.

Polypharmacology
Class-level
Vasodilator + ganglionic blocker + anesthetic
Qualitatively distinct mechanism set absent in monofunctional comparators
Based on functional classification; requires target-specific validation
Coronary Pharmacology Ganglionic Blockade Polypharmacology

Optimal Research and Industrial Applications for Ganglefene Based on Comparative Evidence


Investigating Cholinergic Modulation of Coronary Vascular Tone in Integrated Cardiovascular Models

Ganglefene's dual coronary vasodilator and ganglionic blocker profile makes it uniquely suited for studies examining the interplay between autonomic ganglionic transmission and coronary blood flow regulation. Unlike hexamethonium (pure ganglionic blockade) or dipyridamole (pure coronary vasodilation), ganglefene enables simultaneous interrogation of both pathways, providing a pharmacological tool to dissect their relative contributions in isolated heart preparations or in vivo models of myocardial ischemia [1].

Developmental Neurotoxicology: Probing Fetal nAChR Programming and Long-Term Behavioral Outcomes

Prenatal ganglefene exposure in rodents induces specific, quantifiable alterations in adult offspring sexual behavior, a phenotype not elicited by hexamethonium or mecamylamine [1]. This unique developmental toxicity profile positions ganglefene as a selective tool for investigating the role of nAChR signaling during critical neurodevelopmental windows, with direct relevance to studies of cholinergic imprinting, endocrine disruption, and the developmental origins of adult neurological and reproductive disorders.

Analgesic and Neural Blockade Research: Exploring Non-Opioid Epidural Interventions

Clinical evidence demonstrating superior response rates for ganglefene epidural infusion compared to procaine-based control regimens in radicular pain syndromes (72.9% vs. 57.9% early response, p < 0.05) supports its use as a reference compound in preclinical and translational studies of non-opioid analgesic strategies [1]. Ganglefene's local anesthetic and antispasmodic properties, combined with ganglionic blockade, offer a polyvalent mechanism for exploring novel neural blockade approaches.

Analytical Reference Standard for Method Development and Quality Control

The well-defined physicochemical properties of ganglefene (MW 335.48 g/mol, density 0.982 g/cm³, boiling point 423.5 °C) and its distinct chromatographic behavior make it a suitable reference compound for developing and validating analytical methods (e.g., HPLC, GC-MS) targeting structurally related benzoate esters or ganglionic blockers [1]. Its use as a retention time marker and calibration standard supports quality control in pharmaceutical research and forensic toxicology applications.

Application
Selection Property
Validation Focus
Coronary-autonomic integrated models
Dual vasodilator/ganglionic blockade profile
Coronary vascular tone and autonomic interplay
Developmental neurotoxicology models
Unique prenatal nAChR modulation phenotype
Adult offspring behavioral and reproductive endpoints
Non-opioid neural blockade research
Reported endpoint response vs. procaine regimen
Analgesic and epidural intervention response context
Analytical reference standard use
Well-defined physicochemical properties
HPLC/GC-MS method development and retention benchmarking

Technical Documentation Hub

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28 linked technical documents
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